molecular formula C16H20N4 B1421660 (1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine CAS No. 1069473-58-0

(1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine

货号: B1421660
CAS 编号: 1069473-58-0
分子量: 268.36 g/mol
InChI 键: WDSGXROHQKKIID-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine (CAS: 1069473-58-0) is a piperidine-derived compound with a molecular formula of C₁₆H₂₀N₄ and a molecular weight of 268.36 g/mol . Its structure features a piperidin-4-yl methanamine core substituted with a 3-phenylpyrazin-2-yl group (Figure 1). This compound is primarily utilized as an intermediate in organic syntheses, particularly in medicinal chemistry for drug discovery. For example, it was employed as a control ligand in virtual screening studies targeting dengue virus NS2B-NS3 protease .

Key physicochemical properties include:

  • Boiling point: 449.2 ± 45.0 °C (predicted)
  • Density: 1.126 g/cm³
  • pKa: 10.13 ± 0.29 .

属性

IUPAC Name

[1-(3-phenylpyrazin-2-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c17-12-13-6-10-20(11-7-13)16-15(18-8-9-19-16)14-4-2-1-3-5-14/h1-5,8-9,13H,6-7,10-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSGXROHQKKIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672950
Record name 1-[1-(3-Phenylpyrazin-2-yl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069473-58-0
Record name 4-Piperidinemethanamine, 1-(3-phenyl-2-pyrazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1069473-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(3-Phenylpyrazin-2-yl)piperidin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthesis of 3-Phenylpyrazin-2-yl Precursors

Methodology:

  • Starting Materials: 4,4'-Dibromo- or diiodo-benzil derivatives are used as the initial substrates.
  • Step 1: Cyclization with glycine amide derivatives in the presence of sodium hydroxide yields 2-hydroxypyrazine intermediates.
  • Step 2: Alkylation of the hydroxy group with tert-butyloxycarbonyl (Boc)-protected piperidinemethanol via Mitsunobu reaction, followed by deprotection, produces substituted pyrazine derivatives with piperidine functionality.

Research Findings:

  • The process is similar to the synthesis of related compounds where the pyrazine core is constructed through cyclization of benzil derivatives with amino acids or amides, followed by functionalization (see).

Construction of the Piperidine Ring with Linker

Methodology:

  • Starting Materials: 4-Piperidinemethanol derivatives, often Boc-protected.
  • Step 1: Alkylation or nucleophilic substitution reactions to introduce the methanamine group.
  • Step 2: Deprotection under acidic conditions to reveal the free amine group on the piperidine ring.

Research Findings:

  • The synthesis of piperidine derivatives with attached amino groups has been reported via Mitsunobu reactions and subsequent deprotection steps, ensuring high regioselectivity and yield.

Final Coupling and Functionalization

Methodology:

  • Step 1: The phenylpyrazine core is coupled with the piperidine-methanamine intermediate through nucleophilic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
  • Step 2: Purification by chromatography ensures the isolation of the target compound.

Research Findings:

  • Similar coupling strategies are employed in the synthesis of related heterocyclic compounds, with reaction conditions optimized for high yield and minimal by-products.

Alternative Synthetic Route: Cyanohydrin Reduction Method

Based on patent literature, an alternative route involves the reduction of cyanohydrins derived from pyridin-2-yl-methylamine precursors, followed by cyclization to form the pyrazine ring. This approach offers a potentially scalable pathway for industrial synthesis:

Step Description Reagents/Conditions References
1 Cyanohydrin formation Cyanide addition to aldehyde
2 Reduction of cyanohydrin Boron hydrides (e.g., sodium cyanoborohydride)
3 Cyclization to pyrazine Heating or acid catalysis
4 Coupling with piperidine derivative Nucleophilic substitution or cross-coupling

Notes on Reaction Conditions and Optimization

  • Solvents: Alcoholic solvents such as methanol are preferred for reduction and cyclization steps.
  • Catalysts: Transition metal catalysts (e.g., palladium, copper) are employed in cross-coupling reactions.
  • Temperature: Reactions typically proceed at moderate temperatures (50–120°C) to optimize yield.
  • Purification: Chromatography and recrystallization are standard for obtaining pure intermediates and final products.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Cyclization of benzil derivatives Well-established, high regioselectivity Suitable for small-scale synthesis Limited scalability without optimization
Cyanohydrin reduction Alternative route, scalable Good for industrial scale Requires careful control of reaction conditions
Cross-coupling reactions Versatile, high yield Suitable for complex substitutions Costly catalysts, need for purification

化学反应分析

Types of Reactions

(1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.

科学研究应用

Chemistry

In chemistry, (1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a probe to investigate cellular pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of (1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications/Findings References
(1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine 3-Phenylpyrazin-2-yl 268.36 Dengue virus NS2B-NS3 protease inhibition (control ligand)
(1-(3-Methoxybenzyl)piperidin-4-yl)methanamine (9e) 3-Methoxybenzyl 234 Antioxidant activity; Alzheimer’s disease therapy (multi-target approach)
(1-(2-Methylbenzyl)piperidin-4-yl)methanamine (9c) 2-Methylbenzyl 218 Alzheimer’s disease therapy (analogue of donepezil)
[1-(5-(4-Bromo-2-chlorophenyl)furan-2-yl]-N-[(piperidin-4-yl)methyl]methanamine 4-Bromo-2-chlorophenyl furan N/A Antimalarial activity (Malaria Box compound MMV019918)
(1-(2-Methoxyethyl)piperidin-4-yl)methanamine 2-Methoxyethyl 158.24* Intermediate for GSK-3β inhibitors (e.g., imidazopyridine derivatives)
[1-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine Naphthalen-2-yl pyrimidine N/A Wnt/β-catenin agonist for bone formation

*Calculated from NMR and MS data .

Key Differences and Implications

Aromatic vs. Aliphatic Substituents: The 3-phenylpyrazine group in the target compound confers distinct electronic properties compared to benzyl (e.g., 9c, 9e) or methoxyethyl substituents. This likely enhances π-π stacking interactions in enzyme-binding pockets, making it suitable for antiviral applications .

Therapeutic Applications :

  • Antiviral : The target compound’s pyrazine ring aligns with protease inhibitors, whereas antimalarial analogues (e.g., MMV019918) use furan-phenyl systems for parasite targeting .
  • Neurodegenerative Diseases : Benzyl-substituted derivatives (e.g., 9c, 9e) prioritize blood-brain barrier penetration for Alzheimer’s therapy .

Synthetic Utility :

  • The target compound serves as a versatile intermediate due to its stable pyrazine core. In contrast, naphthalene-pyrimidine hybrids (e.g., ) are tailored for Wnt pathway modulation.

生物活性

(1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine, also known by its chemical identifier CID 45934293, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₀N₄, with a molecular weight of 284.36 g/mol. The compound features a piperidine ring substituted with a pyrazine moiety, which is significant for its biological interactions.

Antiviral Activity

Research has indicated that derivatives of pyrazine compounds exhibit notable antiviral properties. A study highlighted the synthesis of various pyrazine derivatives and their evaluation against viral targets. For instance, compounds related to this compound were assessed for their ability to inhibit viral replication, showing promising IC₅₀ values that indicate effective antiviral activity .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. In particular, it has shown potential as an inhibitor of histone acetyltransferases (HAT), which are crucial in regulating gene expression through acetylation of histones. The IC₅₀ values for related compounds were found to range from 1.6 μM to 8.6 μM, suggesting a moderate to potent inhibition profile .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies involving this compound and its analogs:

CompoundModificationIC₅₀ (μM)Remarks
1Original8.6Moderate HAT inhibition
2Furan group1.6Enhanced activity
3Alkyl substitution>10Reduced activity
4Hydroxy group0.76Comparable activity

These modifications highlight the importance of specific substituents in enhancing or reducing the biological activity of the compound.

Case Studies

Case Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy of this compound against influenza viruses, researchers observed that the compound significantly reduced viral titers in cell cultures at concentrations as low as 5 μM. This suggests a strong potential for therapeutic application in treating viral infections .

Case Study 2: Enzyme Inhibition Profile

Another study focused on the compound's ability to inhibit the HAT domain of human p300. It was found that the compound could effectively compete with acetyl-CoA for binding, leading to decreased acetylation levels in treated cells. This inhibition was confirmed through biochemical assays, demonstrating the compound's utility in epigenetic research .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of (1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine, and how do they influence experimental design?

  • Answer : The compound has a molecular formula C20H22N4 (MW 318.42 g/mol), is a solid at room temperature, and is highly soluble in DMSO (≥8.95 mg/mL) but insoluble in water or ethanol . These properties necessitate the use of DMSO as a primary solvent for in vitro assays. Stability testing under varying storage conditions (-20°C vs. room temperature) is critical, as degradation could affect reproducibility in bioactivity studies .

Q. What synthetic routes are reported for this compound, and how are intermediates characterized?

  • Answer : The compound shares synthetic strategies with structurally similar β-catenin agonists. For example, Pelletier et al. (2009) describe a multi-step synthesis involving piperidine ring functionalization and pyrazine coupling, with intermediates verified via NMR spectroscopy and mass spectrometry . Key steps include hydrogenation of oxime precursors (e.g., using Raney Nickel/H₂) and purification via column chromatography .

Q. What is the primary biological mechanism of action of this compound, and how is it validated experimentally?

  • Answer : The compound acts as a Wnt/β-catenin agonist , promoting bone formation by inhibiting DKK1-mediated suppression of Wnt signaling. Validation includes:

  • In vitro : Luciferase reporter assays measuring β-catenin transcriptional activity in HEK293 cells .
  • In vivo : Micro-CT imaging of trabecular bone density in wild-type vs. DKK1-knockout mice, confirming target specificity .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate bone formation efficacy while addressing interspecies pharmacokinetic variability?

  • Answer : Dose conversion between species requires body surface area (BSA) normalization . For example, a mouse dose of 20 mg/kg translates to ~10 mg/kg in rats using BSA-based Km factors (mouse Km = 3; rat Km = 6) . Pharmacokinetic profiling (plasma half-life, tissue distribution) is essential to adjust dosing regimens for target engagement .

Q. What experimental contradictions arise when studying this compound’s activity in Wnt/β-catenin pathway models, and how can they be resolved?

  • Answer : Discrepancies in bone formation rates between wild-type and DKK1-KO mice highlight the compound’s dependency on endogenous DKK1 expression. In KO models, the absence of DKK1 renders the compound ineffective, necessitating validation of target expression (e.g., Western blotting) before in vivo studies .

Q. What structure-activity relationship (SAR) insights guide the optimization of β-catenin agonists in this chemical series?

  • Answer : Critical SAR features include:

  • Piperidine substitution : A free amine at the 4-position enhances β-catenin binding (ΔEC₅₀ = 3-fold vs. methylated analogs) .
  • Heterocyclic core : Pyrazine/pyrimidine rings with phenyl groups at the 3-position improve solubility without compromising potency .
  • Data table :
ModificationEC₅₀ (β-catenin activation)Solubility (DMSO)
Parent compound0.8 µM≥8.95 mg/mL
4-Methylpiperidine2.5 µM6.2 mg/mL

Q. How does this compound’s selectivity profile compare to other Wnt/β-catenin agonists, and what off-target effects are reported?

  • Answer : Unlike GSK3β inhibitors (e.g., CHIR99021), this compound does not inhibit kinases but may cross-react with chemokine receptors (e.g., CCR1, EC₅₀ = 3.6 µM) due to structural similarities to piperidine-based antagonists . Counter-screening against GPCR panels is recommended .

Q. What analytical methods are most robust for quantifying this compound in biological matrices?

  • Answer : LC-MS/MS with a C18 column and positive ion mode is optimal, achieving a LOQ of 1 ng/mL in plasma. Sample preparation requires protein precipitation with acetonitrile to mitigate matrix effects .

Q. How can computational modeling predict metabolic liabilities or potential toxicity of this compound?

  • Answer : In silico tools (e.g., PISTACHIO, REAXYS) predict N-dealkylation of the piperidine ring as the primary metabolic pathway. Reactive metabolites (e.g., aldehyde intermediates) can be assessed via glutathione trapping assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(3-Phenylpyrazin-2-yl)piperidin-4-yl)methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。